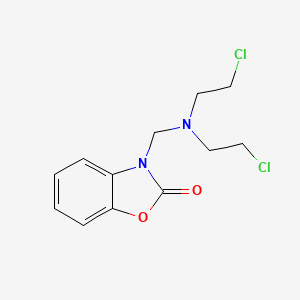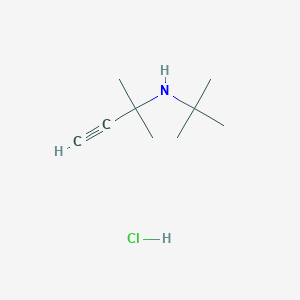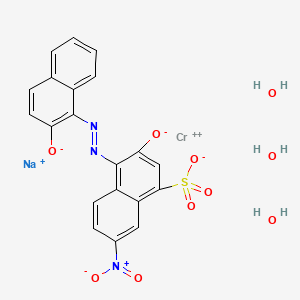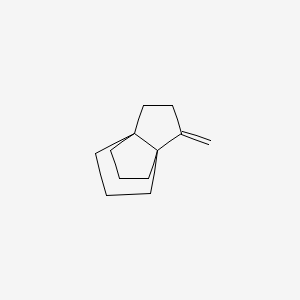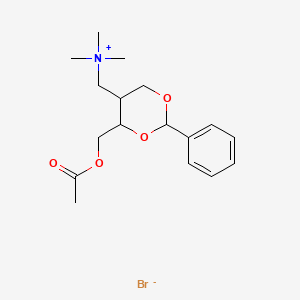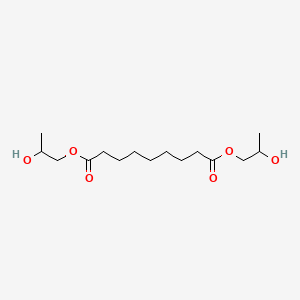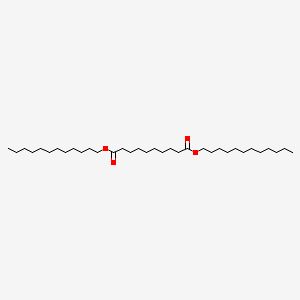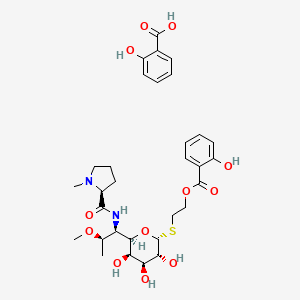
Celesticetin salicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Celesticetin salicylate is a member of the lincosamide class of antibiotics, which are secondary metabolites produced by various Streptomyces species. This compound is notable for its antibacterial properties, particularly against Gram-positive bacteria. The attachment of salicylic acid to celesticetin enhances its antibacterial efficacy, making it a significant compound in the development of hybrid antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of celesticetin salicylate involves the attachment of salicylic acid to desalicetin. This process is catalyzed by the cooperation of the Ccb2 salicylyl-CoA ligase and the Ccb1 acyltransferase. These enzymes exhibit broad substrate specificity, allowing for the attachment of various benzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of Streptomyces species, followed by the extraction and purification of the compound. The biosynthetic pathway has been elucidated, allowing for the potential genetic engineering of Streptomyces strains to enhance production yields .
Análisis De Reacciones Químicas
Types of Reactions
Celesticetin salicylate undergoes several types of chemical reactions, including:
Condensation: The attachment of salicylic acid to desalicetin.
Substitution: The replacement of functional groups on the salicylic acid moiety.
Common Reagents and Conditions
The key reagents involved in the synthesis of this compound are salicylic acid, CoA ligase, and acyltransferase. The reactions typically occur under mild conditions, with the enzymes facilitating the attachment of salicylic acid to the celesticetin backbone .
Major Products Formed
The primary product of these reactions is this compound itself. the relaxed substrate specificity of the enzymes involved allows for the formation of various hybrid lincosamides, which may exhibit enhanced antibacterial properties .
Aplicaciones Científicas De Investigación
Celesticetin salicylate has several scientific research applications, including:
Chemistry: Used as a model compound to study the biosynthesis of lincosamides and the role of acyltransferases in antibiotic production.
Biology: Investigated for its antibacterial properties and potential use in combating Gram-positive bacterial infections.
Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to other antibiotics.
Mecanismo De Acción
Celesticetin salicylate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth. The molecular targets include the ribosomal RNA and associated proteins, which are essential for protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Lincomycin: Another lincosamide antibiotic produced by Streptomyces species. It is structurally similar to celesticetin but lacks the salicylic acid moiety.
Clindamycin: A semisynthetic derivative of lincomycin with enhanced antibacterial properties. It is commonly used in clinical settings.
Bu-2545: A less well-known lincosamide with similar antibacterial properties.
Uniqueness
Celesticetin salicylate is unique due to the attachment of salicylic acid, which enhances its antibacterial efficacy. This modification allows for the creation of hybrid lincosamides with potentially superior properties compared to natural lincosamides like lincomycin .
Propiedades
Número CAS |
5333-75-5 |
|---|---|
Fórmula molecular |
C31H42N2O12S |
Peso molecular |
666.7 g/mol |
Nombre IUPAC |
2-hydroxybenzoic acid;2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(1R,2R)-2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate |
InChI |
InChI=1S/C24H36N2O9S.C7H6O3/c1-13(33-3)17(25-22(31)15-8-6-10-26(15)2)21-19(29)18(28)20(30)24(35-21)36-12-11-34-23(32)14-7-4-5-9-16(14)27;8-6-4-2-1-3-5(6)7(9)10/h4-5,7,9,13,15,17-21,24,27-30H,6,8,10-12H2,1-3H3,(H,25,31);1-4,8H,(H,9,10)/t13-,15+,17-,18+,19-,20-,21-,24-;/m1./s1 |
Clave InChI |
AWDLUSYVMFSMPH-RXBYAXNRSA-N |
SMILES isomérico |
C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)[C@@H]3CCCN3C)OC.C1=CC=C(C(=C1)C(=O)O)O |
SMILES canónico |
CC(C(C1C(C(C(C(O1)SCCOC(=O)C2=CC=CC=C2O)O)O)O)NC(=O)C3CCCN3C)OC.C1=CC=C(C(=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


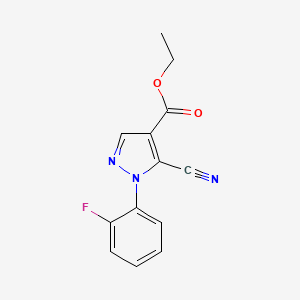
![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
![1,2-Dicarbadodecaborane(12), 1-[(propylthio)methyl]-](/img/structure/B13756594.png)
